N-[(2,3-difluorophenyl)methyl]-1-[1-[2-(2-methoxyphenyl)ethyl]piperidin-4-yl]-N-methylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2,3-difluorophenyl)methyl]-1-[1-[2-(2-methoxyphenyl)ethyl]piperidin-4-yl]-N-methylmethanamine is a complex organic compound that features a piperidine ring, a difluorophenyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,3-difluorophenyl)methyl]-1-[1-[2-(2-methoxyphenyl)ethyl]piperidin-4-yl]-N-methylmethanamine typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Difluorophenyl Group: This step involves the reaction of a difluorophenyl precursor with the piperidine ring under specific conditions, such as the use of a base and a solvent like dichloromethane.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction, often using a methoxyphenyl halide and a suitable nucleophile.
Final Methylation: The final step involves the methylation of the amine group using a methylating agent like methyl iodide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the difluorophenyl group, potentially converting it to a fluorophenyl or phenyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperidine ring and the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are commonly employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Fluorophenyl or phenyl derivatives.
Substitution: Various substituted piperidine and methoxyphenyl derivatives.
Scientific Research Applications
N-[(2,3-difluorophenyl)methyl]-1-[1-[2-(2-methoxyphenyl)ethyl]piperidin-4-yl]-N-methylmethanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. It may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. The exact molecular pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- **N-[(2,3-difluorophenyl)methyl]-1-[1-[2-(2-methoxyphenyl)ethyl]piperidin-4-yl]-N-methylmethanamine shares similarities with other piperidine derivatives, such as cetylpyridinium chloride and domiphen bromide .
Bis(2-ethylhexyl) terephthalate: is another compound with structural similarities, particularly in the presence of aromatic groups.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and development in various fields.
Properties
IUPAC Name |
N-[(2,3-difluorophenyl)methyl]-1-[1-[2-(2-methoxyphenyl)ethyl]piperidin-4-yl]-N-methylmethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30F2N2O/c1-26(17-20-7-5-8-21(24)23(20)25)16-18-10-13-27(14-11-18)15-12-19-6-3-4-9-22(19)28-2/h3-9,18H,10-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOAPWPVXQGLOTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCN(CC1)CCC2=CC=CC=C2OC)CC3=C(C(=CC=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.